molecular formula C29H30N8O2 B415140 5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B415140
M. Wt: 522.6g/mol
InChI Key: DXMUXLUTHQVNME-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, nitro, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step reactions. One common method includes the reaction of 5-nitro-2,4-di(1-piperidinyl)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylhydrazine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidinyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitroso and nitro derivatives.

    Reduction: Amino derivatives are common products.

    Substitution: Substituted pyrazole derivatives are typically formed.

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and piperidinyl groups, for instance, allows for a broader range of chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C29H30N8O2

Molecular Weight

522.6g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[5-nitro-2,4-di(piperidin-1-yl)phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C29H30N8O2/c30-19-22(28-24(20-31)29(32)36(33-28)23-10-4-1-5-11-23)16-21-17-27(37(38)39)26(35-14-8-3-9-15-35)18-25(21)34-12-6-2-7-13-34/h1,4-5,10-11,16-18H,2-3,6-9,12-15,32H2/b22-16+

InChI Key

DXMUXLUTHQVNME-CJLVFECKSA-N

SMILES

C1CCN(CC1)C2=CC(=C(C=C2C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)[N+](=O)[O-])N5CCCCC5

Isomeric SMILES

C1CCN(CC1)C2=CC(=C(C=C2/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4)[N+](=O)[O-])N5CCCCC5

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)[N+](=O)[O-])N5CCCCC5

Origin of Product

United States

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